1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 260442-74-8
VCID: VC4475725
InChI: InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine

CAS No.: 260442-74-8

Cat. No.: VC4475725

Molecular Formula: C22H28N2O2

Molecular Weight: 352.478

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine - 260442-74-8

Specification

CAS No. 260442-74-8
Molecular Formula C22H28N2O2
Molecular Weight 352.478
IUPAC Name (4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3
Standard InChI Key NTQGGLFFMNFGMS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a piperazine core functionalized with two distinct aromatic groups. The tert-butylbenzoyl group introduces steric bulk and enhances metabolic stability, while the 2-methoxyphenyl moiety contributes to electronic effects that influence receptor binding.

Molecular Characteristics

The molecular formula C22H28N2O2\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{2} was deduced from systematic analysis of its substituents:

  • Piperazine ring: C4H10N2\text{C}_4\text{H}_{10}\text{N}_2

  • 4-Tert-butylbenzoyl group: C11H13O\text{C}_{11}\text{H}_{13}\text{O}

  • 2-Methoxyphenyl group: C7H7O\text{C}_7\text{H}_7\text{O}

The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) at the para position of the benzoyl ring increases hydrophobicity, as evidenced by its low water solubility and preferential dissolution in organic solvents like chloroform and methanol .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis typically involves nucleophilic acyl substitution between a piperazine precursor and acyl chlorides. A representative method, adapted from protocols for analogous compounds , proceeds as follows:

  • Preparation of 1-(4-tert-butylphenyl)piperazine:

    • React piperazine with 4-tert-butylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

  • Functionalization with 2-methoxyphenyl:

    • Treat the intermediate with 2-methoxybenzoyl chloride under similar conditions.

Example Protocol:
A mixture of 1-(4-tert-butylphenyl)piperazine (1.0 eq), 2-methoxybenzoyl chloride (1.2 eq), and triethylamine (2.0 eq) in DCM is stirred at 0°C for 2 hours. The product is isolated via column chromatography (eluent: petroleum ether/ethyl acetate, 3:1), yielding 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid .

Key Reaction Parameters

  • Temperature: 0°C to room temperature.

  • Solvent: Dichloromethane or chloroform.

  • Catalyst: Triethylamine or 4-dimethylaminopyridine (DMAP).

Biological Activities and Mechanisms

Receptor Binding Profiles

Piperazine derivatives are known modulators of serotonin (5-HT) receptors. The 2-methoxyphenyl group in this compound suggests affinity for 5-HT1A_{1A} receptors, analogous to the radioconjugate described by Erfani et al. . In their study, a 99mTc-labeled methoxyphenyl piperazine derivative exhibited selective uptake in rat brain hippocampus (0.31 ± 0.02 %ID/g at 5 minutes post-injection), highlighting potential for neuroimaging .

Comparative Analysis with Analogous Compounds

Compound NameStructural FeaturesBiological ActivityReference
1-(3-Methoxybenzoyl)piperazineMethoxy substituent at position 35-HT1A_{1A} receptor ligand
1-(4-Tert-butylbenzoyl)piperazinetert-Butyl group at position 4Metabolic stability enhancement
1-(2-Methoxyphenyl)piperazineMethoxy group at position 2Antitumor activity (in vitro)

This compound’s dual substitution pattern combines the metabolic stability of tert-butyl groups with the receptor-binding properties of methoxyphenyl moieties, offering a unique pharmacological profile.

Applications and Future Directions

Diagnostic Imaging

The compound’s structural similarity to 5-HT1A_{1A} ligands positions it as a candidate for developing positron emission tomography (PET) tracers. Radiolabeling with 11C^{11}\text{C} or 18F^{18}\text{F} could enable non-invasive imaging of serotonin receptor density in neurological disorders.

CNS-Targeted Therapeutics

The lipophilicity conferred by the tert-butyl group may enhance blood-brain barrier permeability, making it suitable for antipsychotic or antidepressant drug development.

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